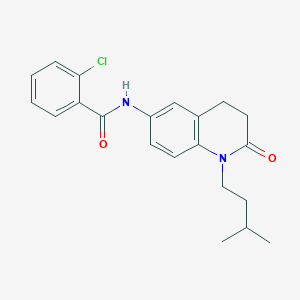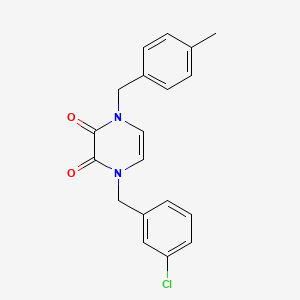
1-(3-Chlorobenzyl)-4-(4-methylbenzyl)-1,4-dihydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzyl)-4-(4-methylbenzyl)-1,4-dihydropyrazine-2,3-dione is a compound that belongs to the family of pyrazine-2,3-dione derivatives. It has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Elucidation Chemical synthesis and structural elucidation of compounds structurally similar to "1-(3-Chlorobenzyl)-4-(4-methylbenzyl)-1,4-dihydropyrazine-2,3-dione" have been reported. For instance, bromophenol C-N coupled with diketopiperazine isolated from marine red alga Symphyocladia latiuscula, highlighted the importance of spectroscopic analysis, including high-resolution mass spectroscopy and 1 and 2-dimensional NMR techniques, in determining compound structures (Xu et al., 2012). This underscores the potential for detailed chemical synthesis and structural analysis in exploring the properties and applications of "1-(3-Chlorobenzyl)-4-(4-methylbenzyl)-1,4-dihydropyrazine-2,3-dione".
Biological Activity Compounds with structures related to "1-(3-Chlorobenzyl)-4-(4-methylbenzyl)-1,4-dihydropyrazine-2,3-dione" have been studied for their biological activities. For example, new cyclic dipeptides showing cytotoxic activity against sea urchin embryos were isolated from the actinobacterium Streptomyces sp., suggesting potential research applications in cytotoxicity and bioactive compound discovery (Sobolevskaya et al., 2008).
Material Science and Photophysical Properties Research on dihydropyrazines and related compounds also extends to material science, where their photophysical properties are of interest. The synthesis, structure, and reactivity of an antiaromatic, 2,5-dicarboxy-stabilized 1,4-dihydropyrazine demonstrated the potential for these compounds in developing materials with unique optical and electronic properties (Brook et al., 1992).
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-14-5-7-15(8-6-14)12-21-9-10-22(19(24)18(21)23)13-16-3-2-4-17(20)11-16/h2-11H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUNDTAUIFWDHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

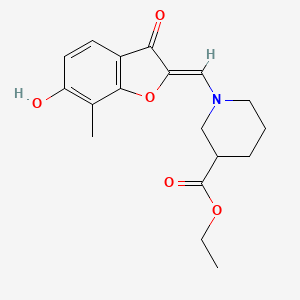
![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)
![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)
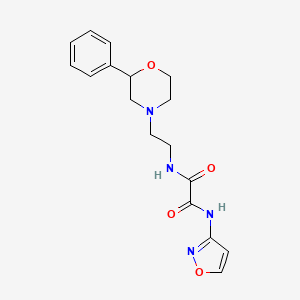
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)
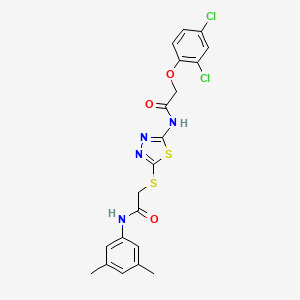
![2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2383992.png)
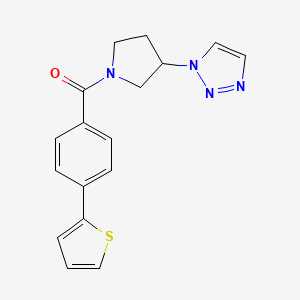
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)
